Neodulin
CAS No.: 13401-64-4
Cat. No.: VC21342643
Molecular Formula: C18H12O5
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13401-64-4 |
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Molecular Formula | C18H12O5 |
Molecular Weight | 308.3 g/mol |
IUPAC Name | (1R,13R)-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene |
Standard InChI | InChI=1S/C18H12O5/c1-2-19-13-5-14-11(3-9(1)13)18-12(7-20-14)10-4-16-17(22-8-21-16)6-15(10)23-18/h1-6,12,18H,7-8H2/t12-,18-/m0/s1 |
Standard InChI Key | VZDPNKZCXYBWLM-SGTLLEGYSA-N |
Isomeric SMILES | C1[C@@H]2[C@H](C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6 |
SMILES | C1C2C(C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6 |
Canonical SMILES | C1C2C(C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6 |
Chemical Structure and Properties
Molecular Structure and Identification
Neodulin is identified by several systematic names, including 6H- Dioxolo benzofuro[3,2-c]furo[3,2-g]benzopyran and 7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene . The compound has a complex heterocyclic structure containing multiple oxygen atoms in ring formations.
There are some variations in reported data regarding the exact molecular formula of neodulin. While some sources identify it as C18H12O5 , others report it as C18H10O5 . Similarly, there are discrepancies in the reported CAS numbers, with 238-67-5 and 13401-64-4 both being associated with the compound in scientific literature.
Physical and Chemical Properties
Neodulin has a molecular weight of approximately 306-308 g/mol, depending on the exact molecular formula . The compound is characterized by its complex structure containing multiple oxygen atoms and ring systems, which contribute to its biological activity.
Structural Analysis
The structure of neodulin includes several fused rings with oxygen-containing heterocycles. The compound's SMILES notation is C1C2C(C3=C(O1)C=C4C(=C3)C=CO4)OC5=CC6=C(C=C25)OCO6, which represents its complex molecular arrangement . The InChI representation provides a standardized way to encode the chemical structure: InChI=1S/C18H12O5/c1-2-19-13-5-14-11(3-9(1)13)18-12(7-20-14)10-4-16-17(22-8-21-16)6-15(10)23-18/h1-6,12,18H,7-8H2.
Natural Sources and Isolation
Botanical Sources
Neodulin is primarily isolated from the roots of Neorautanenia mitis (A. Rich) Verdcourt, a plant belonging to the Fabaceae family . This plant has been traditionally used in Nigerian medicine for managing diarrhea and other gastrointestinal disorders .
The compound has also been identified among the bioactive constituents isolated from certain Dolichos species . The presence of neodulin in these plant sources highlights the importance of these botanical families in traditional medicine systems.
Isolation and Purification
The isolation of neodulin from plant material typically involves extraction processes using organic solvents, followed by purification steps such as chromatographic techniques. The compound is one of several bioactive constituents found in the roots of Neorautanenia mitis, along with other related compounds including pachyrhizine, neotenone, and dolineone .
Biological Activities of Neodulin
Antidiarrheal Properties
One of the most significant biological activities of neodulin is its antidiarrheal effect. Research has demonstrated that neodulin exhibits a pronounced relaxation effect on the rhythmic contraction of isolated rabbit jejunum, indicating its potential to inhibit gastric motility . This effect is concentration-dependent, with complete relaxation observed at a concentration of 60 µg/mL .
The antidiarrheal activity of neodulin aligns with the traditional use of Neorautanenia mitis in managing diarrhea symptoms. The compound's ability to cause relaxation of gastrointestinal smooth muscle provides a scientific basis for its efficacy in reducing intestinal motility, which is a key factor in controlling diarrhea .
Experimental Findings on Gastrointestinal Effects
In ex vivo experiments using isolated rabbit jejunum, neodulin showed a significant ability to relax the rhythmic contraction of the tissue. The study utilized an organ bath setup where the jejunum tissue was exposed to increasing concentrations of neodulin (30, 60, and 90 µg/mL), with responses recorded for each concentration .
The results demonstrated that neodulin caused complete relaxation of the jejunum at 60 µg/mL, indicating a strong inhibitory effect on gastrointestinal motility. This finding supports the compound's potential as an antidiarrheal agent, as reduced intestinal motility can help control the symptoms of diarrhea .
Research Studies and Experimental Models
In Vitro Studies
The effects of neodulin on gastrointestinal smooth muscle have been studied using in vitro models such as the isolated rabbit jejunum. In these experiments, the jejunum tissue is mounted in an organ bath, and the contractile responses are measured following the addition of neodulin at various concentrations .
The research methodology typically includes the following steps:
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Preparation of the jejunum tissue from sacrificed rabbits
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Mounting the tissue in an organ bath containing Tyrode's solution
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Application of a load of 1 g tension to the tissue
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Aeration using 95% oxygen and 5% carbon dioxide
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Stabilization of the tissue for 30 minutes
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Addition of test compounds at cumulative concentrations
In Vivo Studies
In vivo studies have also been conducted to evaluate the antidiarrheal activity of neodulin and related compounds. One common model used is the castor-oil-induced diarrhea model in albino rats, which allows researchers to assess the inhibitory effects of compounds on experimentally induced diarrhea .
Research findings have shown variations in the in vivo efficacy of neodulin compared to its ex vivo activity. While neodulin demonstrated complete inhibition of rhythmic contraction in isolated jejunum tissues, its in vivo activity in the castor-oil-induced diarrhea model was less pronounced. This discrepancy has been attributed to potential formulation and stability factors, as the compound may undergo degradation in the stomach or face solubility issues when administered orally .
Traditional Uses and Ethnopharmacology
Traditional Medicinal Applications
Neorautanenia mitis, the primary source of neodulin, has been used by Traditional Medicine Practitioners (TMPs) in Nigeria for the management of diarrhea. The plant's roots are traditionally prepared and administered to treat various gastrointestinal disorders, with their efficacy now being attributed partly to the presence of bioactive compounds like neodulin .
The traditional use of this plant spans generations, with knowledge being passed down through TMPs who have observed its therapeutic effects in their practice. The scientific validation of neodulin's antidiarrheal properties provides support for these traditional applications .
Ethnopharmacological Significance
The ethnopharmacological significance of neodulin lies in its role as one of the active principles in plants used in traditional medicine. The identification and characterization of this compound represent an important bridge between traditional knowledge and modern scientific research, demonstrating how indigenous medicinal practices can lead to the discovery of bioactive compounds with potential pharmaceutical applications .
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